molecular formula C25H27N5O2S B2458320 N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 932285-05-7

N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

货号: B2458320
CAS 编号: 932285-05-7
分子量: 461.58
InChI 键: PHXRYICMYOUXEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C25H27N5O2S\text{C}_{25}\text{H}_{27}\text{N}_5\text{O}_2\text{S}

IUPAC Name: this compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways. For instance, the pyrazolo[4,3-d]pyrimidine core is known for its ability to interact with enzymes involved in cellular signaling and metabolic processes .

Biological Activity Overview

  • Antimicrobial Activity : Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis in vitro .
  • Antitumor Activity : Some studies have reported that pyrazolo compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of proliferation and induction of cell cycle arrest .
  • Enzyme Inhibition : The compound may function as a biochemical probe or inhibitor for specific enzymes related to metabolic syndromes and cancer pathways .

Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of pyrazolo derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv strain. The results indicated promising activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation explored the cytotoxic effects of this compound on various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisSignificant inhibition
AntitumorVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionSpecific metabolic enzymesReduced activity

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-d]pyrimidine core in this compound?

  • The pyrazolo[4,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via multicomponent reactions. For the target compound, regioselective sulfanylation at the C5 position is critical. Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid competing side reactions, as minor structural deviations can alter biological activity .

Q. How can structural integrity be confirmed post-synthesis?

  • Use a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC) to verify connectivity and substituent placement. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELX programs ) resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .

Q. What computational methods predict potential biological targets?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify binding affinities for kinases or GPCRs, given the compound’s pyrimidine core. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) require cross-validation:

  • Re-examine NMR sample purity (HPLC).
  • Analyze temperature-dependent NMR to detect conformational flexibility.
  • Compare calculated (DFT) and experimental IR/Raman spectra for vibrational mode alignment .

Q. What experimental designs optimize stereochemical outcomes in sulfanylation reactions?

  • Use Design of Experiments (DoE) to test variables:

  • Catalyst : Pd/Cu for cross-coupling vs. thiourea for nucleophilic substitution.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : 60–80°C minimizes racemization. Monitor via chiral HPLC .

Q. How to address discrepancies in enzymatic assay results across studies?

  • Potential causes:

  • Compound stability : Test degradation in assay buffers (LC-MS monitoring).
  • Protein source : Use recombinant enzymes (e.g., human vs. murine isoforms).
  • Assay conditions : Standardize ATP concentrations for kinase assays .

Q. What strategies mitigate crystallographic disorder in pyrazolo-pyrimidine derivatives?

  • Disorder in the 2-phenylethyl substituent can arise from rotational flexibility. Solutions:

  • Collect low-temperature (100 K) diffraction data.
  • Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters.
  • Validate with Hirshfeld surface analysis .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Systematically modify:

  • R₁ : Vary 2,5-dimethylphenyl with halogenated or methoxy substituents.
  • R₂ : Replace 2-phenylethyl with alkyl/heteroaryl groups.
  • Linker : Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) groups.
    • Use multivariate statistical modeling (PLS regression) to correlate structural features with activity .

Q. What analytical techniques identify metabolic byproducts in vitro?

  • Employ LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. For unstable intermediates, use H/D exchange or stable isotope labeling (¹³C/¹⁵N) .

属性

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-4-29-15-21-23(28-29)24(32)30(13-12-19-8-6-5-7-9-19)25(27-21)33-16-22(31)26-20-14-17(2)10-11-18(20)3/h5-11,14-15H,4,12-13,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXRYICMYOUXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。